molecular formula C16H12F2O4 B6410480 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid CAS No. 1261939-49-4

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid

Cat. No.: B6410480
CAS No.: 1261939-49-4
M. Wt: 306.26 g/mol
InChI Key: UELTZFBIDSQNQL-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms and an ethoxycarbonyl group attached to the benzene ring

Properties

IUPAC Name

2-(4-ethoxycarbonyl-3-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4/c1-2-22-16(21)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)15(19)20/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELTZFBIDSQNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691941
Record name 4'-(Ethoxycarbonyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-49-4
Record name 4'-(Ethoxycarbonyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the fluorinated phenyl ring with the benzoic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    4-Fluorobenzoic acid: Lacks the ethoxycarbonyl group and has different reactivity and applications.

    2-Fluorobenzoic acid: Contains only one fluorine atom and lacks the ethoxycarbonyl group.

    Ethyl 4-fluorobenzoate: Similar structure but with an ester group instead of a carboxylic acid.

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